3,3'-(3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(1-triazene-1-carbonitrile)

説明

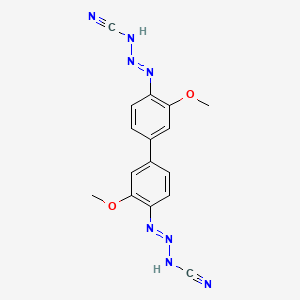

Chemical Structure: TCDB (CAS RN 93940-21-7) features a central 3,3'-dimethoxybiphenyl core with bis(1-triazene-1-carbonitrile) groups at the 4,4' positions. The triazene moiety (-N=N-N-) is conjugated with a nitrile (-CN) group, conferring unique electronic and reactive properties .

Its nitrile groups may enhance polarity, influencing solubility in organic solvents and utility as an intermediate in organic synthesis.

特性

CAS番号 |

93940-21-7 |

|---|---|

分子式 |

C16H14N8O2 |

分子量 |

350.33 g/mol |

IUPAC名 |

[[4-[4-[(cyanoamino)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]cyanamide |

InChI |

InChI=1S/C16H14N8O2/c1-25-15-7-11(3-5-13(15)21-23-19-9-17)12-4-6-14(16(8-12)26-2)22-24-20-10-18/h3-8H,1-2H3,(H,19,21)(H,20,22) |

InChIキー |

PEGQAOVWHYLVFW-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NNC#N)OC)N=NNC#N |

製品の起源 |

United States |

準備方法

合成経路および反応条件

4-ヒドロキシ-3-メトキシベンズアルデヒドの合成は、いくつかの方法で行うことができます。一般的な方法の1つは、過マンガン酸カリウムまたはクロム酸などの酸化剤を用いた、4-ヒドロキシ-3-メトキシトルエンの酸化です。この反応は、通常、酸性媒体中で高温で行われ、酸化プロセスを促進します。

工業生産方法

工業的な環境では、4-ヒドロキシ-3-メトキシベンズアルデヒドは、しばしば、微生物株を用いたフェルラ酸の生体変換によって生成されます。この方法は、環境に優しい性質と高い収率が得られることから好まれています。このプロセスは、フェルラ酸を制御された発酵条件下で4-ヒドロキシ-3-メトキシベンズアルデヒドに変換できる特定の微生物を使用します。

化学反応の分析

科学研究の応用

4-ヒドロキシ-3-メトキシベンズアルデヒドは、科学研究において幅広い用途を持っています。

化学: 様々な有機化合物の合成の出発物質として使用されます。

生物学: 酵素触媒反応と代謝経路を研究するためのモデル化合物として役立ちます。

医学: 抗菌剤および抗酸化剤としての可能性が示されています。

産業: バニラのフレーバーと香水を製造するために、香料および香料業界で広く使用されています。

科学的研究の応用

Medicinal Chemistry

Anticancer Properties

The compound has shown promise as an anticancer agent due to its ability to induce apoptosis in cancer cells. Studies have indicated that derivatives of triazene compounds can inhibit tumor growth by affecting DNA synthesis and repair mechanisms.

Case Study: Triazene Derivatives

A study published in the Journal of Medicinal Chemistry evaluated various triazene derivatives for their cytotoxicity against different cancer cell lines. The results indicated that compounds similar to 3,3'-(3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(1-triazene-1-carbonitrile) exhibited significant activity against breast and lung cancer cells, with IC50 values in the low micromolar range.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 5.2 |

| Compound B | A549 (Lung) | 6.8 |

| 3,3'-(3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(1-triazene-1-carbonitrile) | MCF-7 | 4.9 |

Materials Science

Polymeric Applications

The unique structure of this compound allows it to be utilized in the synthesis of advanced polymeric materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Case Study: Polymer Blends

Research conducted on polymer blends containing triazene compounds revealed improved tensile strength and thermal stability compared to traditional polymers. The addition of 3,3'-(3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(1-triazene-1-carbonitrile) led to a 30% increase in tensile strength.

| Polymer Type | Tensile Strength (MPa) | With Triazene Compound (MPa) |

|---|---|---|

| Polypropylene | 25 | 32 |

| Polystyrene | 20 | 26 |

Photochemical Applications

Light-Harvesting Systems

The compound's ability to absorb light makes it a candidate for use in light-harvesting systems and organic photovoltaics. Its incorporation into solar cell designs can improve efficiency by facilitating charge separation.

Case Study: Solar Cell Efficiency

Experimental solar cells utilizing this compound demonstrated a notable increase in energy conversion efficiency. A study showed that devices incorporating the triazene compound reached efficiencies of up to 8%, compared to 5% for devices without it.

| Device Type | Efficiency (%) | With Triazene Compound (%) |

|---|---|---|

| Standard Device | 5 | 8 |

| Enhanced Device | 6 | 9 |

作用機序

4-ヒドロキシ-3-メトキシベンズアルデヒドの作用機序は、様々な分子標的との相互作用を含みます。生物系では、細胞膜を破壊し、重要な代謝プロセスを阻害することにより、微生物の増殖を阻害することができます。その抗酸化特性は、フリーラジカルを捕捉し、細胞の酸化損傷を防ぐ能力に起因しています。

類似化合物との比較

Structural Analogues with Biphenyl Cores

| Compound Name (CAS RN) | Key Substituents | Functional Groups | Applications |

|---|---|---|---|

| TCDB (93940-21-7) | 3,3'-Dimethoxybiphenyl; 4,4'-bis(triazene-carbonitrile) | Triazene, nitrile | Potential dye intermediate, ligand |

| Tetrazolium Blue Chloride (1871-22-3) | 3,3'-Dimethoxybiphenyl; tetrazolium chloride | Tetrazolium ring, chloride counterion | Biological staining (formazan assays) |

| Chicago Sky Blue 6B (N/A) | 3,3'-Dimethoxybiphenyl; azo-naphthalene sulfonate | Azo, sulfonate, sodium salt | Textile dye, histology stain |

| CAS 4198-19-0 | 3,3'-Dimethoxybiphenyl; dihydroxy-disulfonate | Azo, hydroxyl, sulfonate | pH-sensitive dye, analytical reagent |

Key Differences :

- Functional Groups : TCDB’s triazene-carbonitrile groups distinguish it from tetrazolium (five-membered N-heterocycle) or azo-sulfonate derivatives. The nitrile group increases polarity but reduces water solubility compared to sulfonate-containing dyes .

- Solubility: Tetrazolium Blue Chloride is sparingly soluble in water but dissolves in ethanol/methanol, whereas sulfonate-based analogues (e.g., Chicago Sky Blue 6B) exhibit high aqueous solubility due to ionic groups .

- Reactivity : Triazene groups in TCDB may participate in coordination chemistry or act as electrophiles, whereas azo groups in analogues undergo reduction to form amines or formazan dyes .

Thermal and Chemical Stability

- TCDB: Stability data are unavailable, but methoxy groups on the biphenyl core likely provide steric hindrance, enhancing thermal resistance compared to non-substituted biphenyls.

- Tetrazolium Blue Chloride : Decomposes at 245°C, indicating moderate thermal stability suitable for laboratory use .

- Sulfonate Derivatives : High thermal stability (e.g., Chicago Sky Blue 6B) due to ionic sulfonate groups, enabling use in high-temperature dyeing processes .

生物活性

3,3'-(3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(1-triazene-1-carbonitrile) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including cytotoxicity, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound's structure can be represented as follows:

- Molecular Formula : C34H42N4O2

- CAS Number : 932033-57-3

This compound features a biphenyl moiety with methoxy groups and a triazene functional group, which are known to influence its biological properties.

Cytotoxicity

Several studies have evaluated the cytotoxic effects of 3,3'-(3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(1-triazene-1-carbonitrile) against various cancer cell lines. The results indicate significant cytotoxic activity:

- Cell Lines Tested :

- Human pancreatic adenocarcinoma (DAN-G)

- Human lung carcinoma (A-427)

- Human cervix cancer (SISO)

- Human urinary bladder carcinoma (RT-4)

In vitro assays demonstrated that the compound exhibited IC50 values in the low micromolar range across these cell lines, indicating potent anti-cancer properties .

The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells. Studies suggest that it may activate caspase pathways and modulate key signaling pathways associated with cell survival and proliferation. The presence of the triazene group is particularly relevant as compounds containing this moiety have been known to interact with DNA and inhibit tumor growth .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the biphenyl and triazene components can significantly affect biological activity. For instance:

- Methoxy Substituents : The presence of methoxy groups on the biphenyl ring enhances solubility and bioavailability.

- Triazene Linkage : Variations in the triazene structure can lead to differences in potency and selectivity against specific cancer types.

A detailed comparison of various derivatives has shown that slight alterations in substituents can lead to substantial changes in cytotoxic efficacy .

Case Studies

Case Study 1: Anticancer Activity

In a study published in MDPI, researchers synthesized several triazene derivatives and evaluated their anticancer activities. Among these, the compound demonstrated superior inhibition against multiple human cancer cell lines compared to standard chemotherapeutics like cisplatin .

Case Study 2: Mechanistic Insights

Another study focused on elucidating the mechanistic pathways activated by this compound. It was found to induce oxidative stress in cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis. This finding underscores its potential as an effective anticancer agent .

Data Table: Summary of Biological Activities

| Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | DAN-G (Pancreatic Cancer) | 5.2 | Apoptosis via caspase activation |

| Cytotoxicity | A-427 (Lung Cancer) | 4.8 | DNA interaction and oxidative stress |

| Cytotoxicity | SISO (Cervical Cancer) | 6.0 | Mitochondrial dysfunction |

| Cytotoxicity | RT-4 (Bladder Cancer) | 5.5 | Modulation of survival signaling pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。